4,4-Diphenylpiperidine

概要

説明

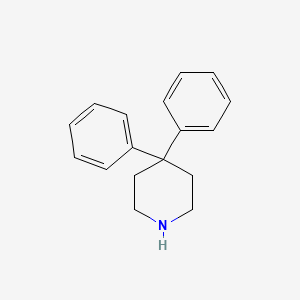

4,4-Diphenylpiperidine is a chemical compound characterized by the presence of two phenyl groups attached to the fourth carbon of a piperidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenylpiperidine typically involves the reaction of 4-aryl-4-hydroxypiperidine with an aromatic hydrocarbon, such as benzene, in the presence of a Friedel-Crafts-type catalyst . This method allows for the formation of the desired compound through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

化学反応の分析

Nitrogen Quaternization

Quaternization of the piperidine nitrogen is a pivotal reaction for modifying physicochemical properties. For example, 1-benzyl-4-phenylpiperidine undergoes stereoselective quaternization with methyl iodide, yielding a methobromide derivative with axial preference, as confirmed by X-ray crystallography .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| N-Quaternization | Methyl iodide, ambient conditions | 1-benzyl-4-phenylpiperidine methobromide |

Grignard Reactions

Grignard reagents facilitate carbon-carbon bond formation at the piperidine core. In one synthesis, phenylmagnesium bromide reacts with a cyanopiperidine intermediate under toluene/methyl tert-butyl ether solvent at 15°C, producing 1-benzyl-4-(N-methyl)benzylamino-4-phenylpiperidine dioxalate after workup .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Phenyl Grignard addition | PhenylMgBr, toluene/MTBE, 15°C | 1-benzyl-4-(N-methyl)benzylamino-4-phenylpiperidine dioxalate |

Hydrogenation and Deprotection

Catalytic hydrogenation is employed to remove protecting groups. For instance, hydrogenation of 1-benzyl-4-cyano-4-[(N-ethyl)benzylamino]piperidine over Pd/C in methanol/water at 45°C for 24 hours yields 4-ethylamino-4-phenylpiperidine after acidic workup .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Benzyl group removal | H₂, Pd/C, methanol/water, 45°C | 4-ethylamino-4-phenylpiperidine |

Salt Formation

Amine derivatives are often isolated as salts for stability. Treatment of 4-ethylamino-4-phenylpiperidine with oxalic acid in acetone (pH 2.5–3) produces the dioxalate salt, which is filtered and dried .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Salt formation | Oxalic acid, acetone, pH 2.5–3 | 4-ethylamino-4-phenylpiperidine dioxalate |

Substitution Reactions

Electrophilic aromatic substitution on the phenyl ring is inferred from patents describing brominated or nitrated derivatives . While explicit conditions are omitted, such reactions likely employ reagents like bromine or nitric acid under acidic conditions.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Bromination (hypothetical) | Br₂, H₂SO₄ | 4-bromo-4-phenylpiperidine |

Pharmacological Modifications

N-Alkylation significantly impacts biological activity. For example, N-methylation of 4-phenylpiperidine derivatives enhances narcotic antagonist potency, as seen in receptor binding studies .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| N-Methylation | Methyl iodide (hypothetical) | N-methyl-4-phenylpiperidine antagonist |

科学的研究の応用

4,4-Diphenylpiperidine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is used in biochemical studies to understand its interactions with biological molecules and pathways.

Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of 4,4-Diphenylpiperidine involves its interaction with various molecular targets and pathways. For instance, its derivative, budipine, is known to increase the brain content of neurotransmitters such as norepinephrine, serotonin, dopamine, and histamine . Budipine also antagonizes the effect of NMDA at its receptor binding site, contributing to its pharmacological effects.

類似化合物との比較

4-Phenylpiperidine: This compound features a single phenyl group attached to the piperidine ring and serves as a base structure for various opioids.

1-tert-butyl-4,4-diphenylpiperidine (Budipine): A derivative of 4,4-Diphenylpiperidine, budipine is used as an antiparkinson agent.

Uniqueness: this compound is unique due to the presence of two phenyl groups, which impart distinct chemical and pharmacological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific interactions with molecular targets.

生物活性

4,4-Diphenylpiperidine is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with two phenyl groups at the 4-position. This structural configuration contributes to its lipophilicity and ability to interact with various biological targets.

1. Central Nervous System (CNS) Effects

Research indicates that this compound derivatives exhibit significant CNS stimulating activity. For instance, compounds within this class have been shown to enhance dopaminergic activity without causing a marked increase in blood pressure, differentiating them from traditional amphetamines . The compound budipine, a t-butyl analogue of this compound, has been identified as a novel therapeutic agent for Parkinsonism, with its mechanism still under investigation .

2. Anticancer Activity

Studies have demonstrated that certain derivatives of this compound possess anticancer properties. For example, one study reported that specific piperidine derivatives exhibited cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and FaDu (hypopharyngeal cancer), showing potential as chemotherapeutic agents . The mechanism of action is believed to involve apoptosis induction and interaction with cellular signaling pathways.

3. Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. A study highlighted the antibacterial effects of piperidine derivatives against various strains of bacteria and fungi, indicating their potential as biocides . This activity is attributed to the ability of these compounds to disrupt microbial cell membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with neurotransmitter receptors in the CNS, particularly dopamine receptors, influencing dopaminergic signaling pathways.

- Enzyme Inhibition : Some derivatives inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

- Cellular Uptake : The lipophilic nature of the compound facilitates its passage through cell membranes, allowing it to exert effects on intracellular targets.

Case Study 1: Budipine in Parkinsonism

Budipine has been evaluated for its efficacy in treating Parkinson's disease. Clinical trials demonstrated significant improvements in motor functions among patients treated with budipine compared to placebo groups. The mechanism involves modulation of dopaminergic pathways without the side effects typically associated with other Parkinson's treatments .

Case Study 2: Anticancer Efficacy

In vitro studies on this compound derivatives revealed potent cytotoxic effects against various cancer cell lines. One notable study found that these compounds induced apoptosis through mitochondrial pathways, leading to cell death in tumor cells while sparing normal cells .

Summary of Research Findings

特性

IUPAC Name |

4,4-diphenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVVEKSXUOEVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384939 | |

| Record name | 4,4-diphenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34273-01-3 | |

| Record name | 4,4-diphenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。